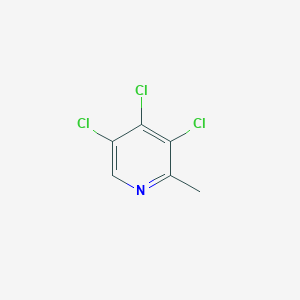

3,4,5-Trichloro-2-methylpyridine

描述

3,4,5-Trichloro-2-methylpyridine is an organic compound with the molecular formula C₆H₄Cl₃N It is a derivative of pyridine, characterized by the presence of three chlorine atoms and one methyl group attached to the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: 3,4,5-Trichloro-2-methylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2-methylpyridine. The process typically requires the use of chlorine gas and a catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent chlorination. The use of ultraviolet light or visible light can enhance the reaction rate and yield. The reaction temperature is usually maintained between 70°C and 150°C to optimize the chlorination process .

化学反应分析

Types of Reactions: 3,4,5-Trichloro-2-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

- Substitution reactions yield various substituted pyridines.

- Oxidation reactions produce carboxylic acids or aldehydes.

- Reduction reactions result in partially or fully dechlorinated pyridine derivatives .

科学研究应用

Agricultural Applications

3,4,5-Trichloro-2-methylpyridine is primarily utilized as an intermediate in the synthesis of herbicides and pesticides. Its high reactivity due to multiple chlorine substituents enhances its efficacy in agricultural formulations.

Herbicides and Pesticides

-

Intermediates for Synthesis :

- The compound serves as a precursor for various herbicides and pesticides. For example, it can be transformed into more complex structures that exhibit specific herbicidal properties against a range of weeds.

- Pesticidal Efficacy :

Case Study: Nematocidal Activity

A study demonstrated that formulations containing this compound effectively controlled nematode larvae in agricultural settings. The compound was tested at varying concentrations against root-knot nematodes, achieving complete control at optimal dosages .

Pharmaceutical Applications

The compound is also explored for its potential in medicinal chemistry. It serves as an intermediate in the synthesis of pharmaceuticals.

-

Medicinal Intermediates :

- The chlorinated pyridine derivatives are investigated for their role in developing new therapeutic agents. The structural characteristics imparted by the chlorine substituents can enhance biological activity and selectivity against target pathogens.

- Antimicrobial Properties :

Environmental Considerations

Due to its stability and persistence in the environment, this compound raises concerns regarding ecological impact. Its usage must be carefully managed to mitigate potential risks to non-target organisms and ecosystems.

Summary Table of Applications

作用机制

The mechanism of action of 3,4,5-Trichloro-2-methylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the pyridine ring can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to nucleophilic sites on biomolecules, leading to disruption of normal cellular functions .

相似化合物的比较

3,5,6-Trichloro-2-pyridinol: Another chlorinated pyridine derivative with similar chemical properties.

2-Chloro-4-methylpyridine: A compound with one chlorine and one methyl group, used in similar applications.

3,4-Dichloro-2-methylpyridine: A derivative with two chlorine atoms and one methyl group.

Uniqueness: 3,4,5-Trichloro-2-methylpyridine is unique due to the specific positioning of its chlorine atoms and methyl group, which confer distinct reactivity and interaction profiles compared to other chlorinated pyridines. This unique structure makes it valuable for specific synthetic applications and research studies .

生物活性

3,4,5-Trichloro-2-methylpyridine (TCMP) is a chlorinated derivative of 2-methylpyridine, characterized by three chlorine atoms at the 3, 4, and 5 positions on the pyridine ring. This compound has garnered attention due to its potential biological activities and applications in agriculture and pharmaceuticals.

- Molecular Formula : C_7H_5Cl_3N

- Molecular Weight : Approximately 197.48 g/mol

- Physical State : Pale yellow to colorless liquid with a pungent odor

- Solubility : Soluble in organic solvents

Biological Activity Overview

This compound is primarily studied for its antimicrobial and antifungal properties . Its high reactivity due to multiple chlorine substituents allows it to interact with biological molecules, which is crucial for understanding its potential toxicity and environmental impact.

Antimicrobial Properties

Research indicates that TCMP exhibits moderate antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against:

-

Bacteria :

- Escherichia coli

- Salmonella typhi

- Bacillus subtilis

-

Fungi :

- Candida albicans

- Aspergillus niger

- Trichophyton mentagrophytes

The minimum inhibitory concentration (MIC) values for TCMP against these microorganisms suggest its potential as an effective antimicrobial agent ( ).

The precise mechanism of action for TCMP is not fully established; however, studies suggest it may involve:

- Reactivity with Nucleophiles : The chlorinated structure allows interactions with amino acids and proteins, potentially inhibiting their functions.

- Enzyme Modulation : Similar compounds have shown the ability to act as inhibitors or modulators of enzymes involved in biochemical pathways ().

Synthesis and Applications

TCMP is synthesized through various chemical reactions, including the Suzuki–Miyaura coupling reaction. This method allows for the formation of complex organic compounds that can be utilized in pharmaceuticals and agrochemicals.

Applications in Agriculture

Due to its biological activity, TCMP serves as an intermediate in the synthesis of herbicides and pesticides. Its effectiveness against specific plant species makes it valuable in agricultural practices ().

Case Studies

- Environmental Persistence : Studies indicate that TCMP exhibits significant environmental persistence, raising concerns about its long-term ecological impact. The compound's chlorinated nature contributes to its stability in various environmental conditions ( ).

- Toxicity Assessments : Evaluations of TCMP's toxicity reveal potential acute and chronic risks to both human health and non-human receptors. The compound's classification under hazardous waste highlights the need for careful handling and regulation ( ).

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylpyridine | C_6H_7N | Contains only one methyl group; less toxic |

| 3-Chloro-2-methylpyridine | C_7H_6ClN | Contains one chlorine; lower reactivity |

| 4-Chloro-2-methylpyridine | C_7H_6ClN | Similar structure but different chlorine position |

| 3,5-Dichloro-2-methylpyridine | C_7H_6Cl_2N | Two chlorine atoms; used in similar applications |

The tri-chlorinated structure of TCMP enhances its reactivity compared to mono- or di-chlorinated counterparts, making it particularly effective for applications requiring potent biological activity while also raising concerns regarding toxicity and environmental persistence ().

属性

IUPAC Name |

3,4,5-trichloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWOWHPVSGZEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632836 | |

| Record name | 3,4,5-Trichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-77-9 | |

| Record name | 3,4,5-Trichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。